2,3,5,6-Tetramethoxyaporphine CAS number and molecular weight
2,3,5,6-Tetramethoxyaporphine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, and purported biological activities of 2,3,5,6-tetramethoxyaporphine, an aporphine (B1220529) alkaloid of interest in pharmacological research.
Core Compound Data
| Parameter | Value | Source |
| CAS Number | 5630-11-5 | N/A |
| Molecular Weight | 355.43 g/mol | N/A |
| Molecular Formula | C₂₁H₂₅NO₄ | N/A |
Introduction
2,3,5,6-Tetramethoxyaporphine is a member of the aporphine class of isoquinoline (B145761) alkaloids. These compounds are characterized by a tetracyclic core structure and are found in various plant species. Aporphine alkaloids, as a class, are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Experimental Protocols
While specific experimental protocols for the isolation and biological evaluation of 2,3,5,6-tetramethoxyaporphine are not extensively detailed in publicly available literature, this section outlines generalized methodologies commonly employed for the study of related aporphine alkaloids. These protocols can be adapted by researchers for the investigation of 2,3,5,6-tetramethoxyaporphine.
Isolation and Purification of Aporphine Alkaloids from Plant Material (General Protocol)
This protocol describes a general procedure for the extraction and isolation of aporphine alkaloids from a plant source, such as Glaucium flavum.
Materials:
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Dried and powdered plant material
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Methanol (B129727) (or another suitable organic solvent)
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Hydrochloric acid (HCl), 2%
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Ammonia (B1221849) solution
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Dichloromethane (or another suitable organic solvent for extraction)
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Sodium sulfate, anhydrous
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Silica (B1680970) gel for column chromatography
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Appropriate eluents for chromatography (e.g., gradients of chloroform/methanol)
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Thin-layer chromatography (TLC) plates
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Standard analytical equipment (rotary evaporator, chromatography columns, etc.)
Procedure:
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Extraction: Macerate the dried, powdered plant material in methanol at room temperature for a specified period (e.g., 48-72 hours). Repeat the extraction process multiple times to ensure complete extraction of the alkaloids.
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Acid-Base Extraction: Concentrate the combined methanolic extracts under reduced pressure using a rotary evaporator. Acidify the residue with 2% HCl and filter to remove non-alkaloidal components. Basify the acidic aqueous solution with ammonia solution to precipitate the crude alkaloid mixture.
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Solvent Extraction: Extract the crude alkaloids from the basified aqueous solution using an immiscible organic solvent like dichloromethane. Repeat the extraction several times.
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Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and then concentrate to dryness under reduced pressure to yield the crude alkaloid extract.
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Chromatographic Purification: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents (e.g., chloroform-methanol) of increasing polarity.
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Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine fractions containing the desired compound, as indicated by comparison with a reference standard if available.
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Final Purification: Further purify the combined fractions using techniques such as preparative TLC or recrystallization to obtain the pure aporphine alkaloid.
In Vitro Cytotoxicity Assay (General Protocol)
This protocol outlines a common method, the MTT assay, to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
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Cancer cell lines (e.g., human colon cancer cell lines HCT-116 or Caco-2)[1]
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Complete cell culture medium
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3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
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Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
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96-well microplates
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Multi-well plate reader
Procedure:
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Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of 2,3,5,6-tetramethoxyaporphine (or the test compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
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MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
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Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the resulting colored solution using a multi-well plate reader at a specific wavelength (typically around 570 nm).
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Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be determined.
Potential Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which 2,3,5,6-tetramethoxyaporphine exerts its biological effects have not been definitively elucidated. However, based on studies of other aporphine alkaloids, several potential mechanisms can be hypothesized.
Anticancer Activity
Many aporphine alkaloids exhibit anticancer properties through various mechanisms.[2] These can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of topoisomerase enzymes, which are crucial for DNA replication in cancer cells.
A potential logical workflow for investigating the anticancer mechanism is presented below.
Anti-inflammatory Activity
The anti-inflammatory effects of alkaloids are often attributed to their ability to modulate key inflammatory pathways. This can involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the suppression of pro-inflammatory cytokines such as TNF-α and interleukins.
Below is a simplified representation of a potential anti-inflammatory signaling pathway that could be modulated by aporphine alkaloids.
Antitussive Activity
The cough reflex is a complex process mediated by the central and peripheral nervous systems. The antitussive effects of certain alkaloids, like codeine, are primarily mediated through their action on opioid receptors in the brainstem.[3] It is plausible that aporphine alkaloids may exert their antitussive effects through similar central mechanisms or by acting on peripheral sensory nerves in the airways.
A diagram illustrating the general logic of central and peripheral antitussive mechanisms is provided below.
Conclusion
2,3,5,6-Tetramethoxyaporphine represents a molecule of interest within the broader class of aporphine alkaloids. While specific research on this compound is limited, the known biological activities of related compounds suggest its potential as a lead for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Further investigation is warranted to fully characterize its pharmacological profile and elucidate its precise mechanisms of action. The experimental protocols and conceptual pathway diagrams provided in this guide offer a framework for researchers to design and conduct such studies.
References
- 1. Cytotoxicity of aporphines in human colon cancer cell lines HCT-116 and Caco-2: an SAR study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
